![molecular formula C13H15N3O2S B12934466 Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 58840-93-0](/img/structure/B12934466.png)
Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a benzimidazole core, a but-3-en-1-ylthio group, and a carbamate moiety, contributes to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the But-3-en-1-ylthio Group: This step involves the nucleophilic substitution reaction where the benzimidazole core is reacted with but-3-en-1-yl chloride in the presence of a base such as potassium carbonate.
Carbamate Formation: The final step involves the reaction of the intermediate product with methyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the but-3-en-1-ylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carbamate group.
Functionalized Benzimidazoles: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections and inflammatory diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The but-3-en-1-ylthio group and carbamate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]thiazol-2-yl)carbamate: A similar compound with a thiazole ring instead of an imidazole ring.
Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]oxazol-2-yl)carbamate: Another similar compound with an oxazole ring.
Uniqueness: Methyl (5-(but-3-en-1-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives
Propiedades
Número CAS |
58840-93-0 |
|---|---|
Fórmula molecular |
C13H15N3O2S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
methyl N-(6-but-3-enylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H15N3O2S/c1-3-4-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-2/h3,5-6,8H,1,4,7H2,2H3,(H2,14,15,16,17) |
Clave InChI |
OTZRBWDHCYBDHC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
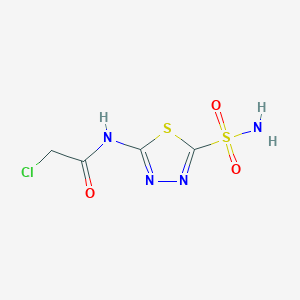
![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
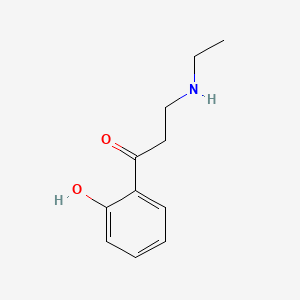
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)
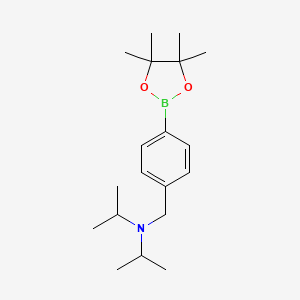
![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
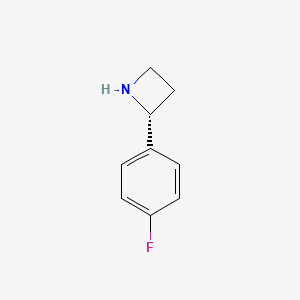
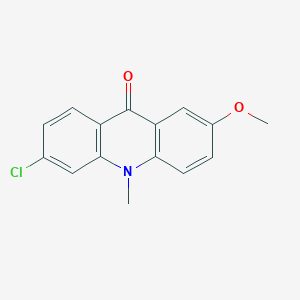
![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
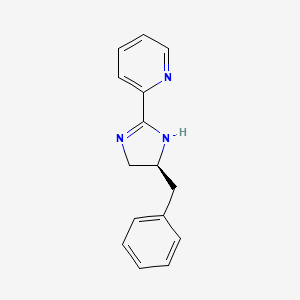
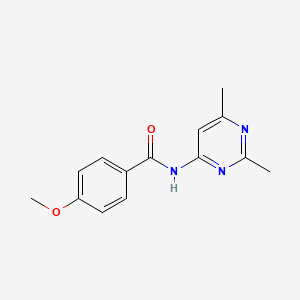
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)
